Product packaging for 2-Amino-2-methyl-1-phenylpropan-1-ol(Cat. No.:CAS No. 34405-42-0)

2-Amino-2-methyl-1-phenylpropan-1-ol

Cat. No.: B1620025
CAS No.: 34405-42-0
M. Wt: 165.23 g/mol
InChI Key: QFTWUVJQXPFWNM-UHFFFAOYSA-N
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Description

Significance of 2-Amino-2-methyl-1-phenylpropan-1-ol in Contemporary Organic Chemistry

The primary significance of this compound in modern organic chemistry lies in its potential as a chiral auxiliary or ligand in asymmetric synthesis. Chiral 1,2-amino alcohols are a well-established class of compounds used to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over another. acs.org This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

Although specific examples of this compound being used as a chiral auxiliary are not extensively reported, its structural features are analogous to other 1,2-amino alcohols that have been successfully employed in this capacity. acs.org The presence of both a hydroxyl and an amino group allows for the formation of rigid cyclic structures with reagents, which can effectively shield one face of a reacting molecule, thereby directing the approach of another reagent to the opposite face.

Interdisciplinary Research Landscape Surrounding this compound

The interdisciplinary interest in this compound and its derivatives extends into medicinal chemistry and potentially materials science. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation, indicating an interest in its biological activity.

Derivatives of structurally similar amino alcohols have been investigated for various pharmacological activities. For instance, modifications of the amino and phenyl groups can lead to compounds with potential therapeutic applications. While direct research on the interdisciplinary applications of this compound is limited, the broader class of phenylpropanolamine derivatives has been explored for various medicinal purposes.

In the realm of materials science, chiral molecules are of interest for the development of materials with unique optical and electronic properties. Chiral ligands can be used to create chiral metal-organic frameworks (MOFs) and other nanomaterials with applications in catalysis, sensing, and chiroptical devices. nih.gov The potential for this compound to act as a chiral ligand suggests possible, though currently underexplored, applications in this field.

Structural Basis for Reactivity and Chirality in this compound Systems

The reactivity and chirality of this compound are intrinsically linked to its molecular structure. The molecule possesses two chiral centers, at the carbon atom bearing the hydroxyl and phenyl groups (C1) and the carbon atom bearing the amino and methyl groups (C2). This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The spatial arrangement of the functional groups is crucial for the compound's chemical behavior. The hydroxyl and amino groups can act as nucleophiles or bases, and their proximity allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. The phenyl group provides steric bulk and can participate in electronic interactions.

The stereochemistry of the molecule dictates its interaction with other chiral molecules and polarized light. Each enantiomer will rotate plane-polarized light in equal but opposite directions. This property is fundamental to its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1620025 2-Amino-2-methyl-1-phenylpropan-1-ol CAS No. 34405-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-1-phenylpropan-1-ol
Source PubChem
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InChI

InChI=1S/C10H15NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWUVJQXPFWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274455
Record name α-(1-Amino-1-methylethyl)benzenemethanol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34405-42-0
Record name α-(1-Amino-1-methylethyl)benzenemethanol
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Record name 1-Propanol, 2-amino-2-methyl-1-phenyl-
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Record name 2-Phenyl-1,1-dimethylethanolamine
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Record name α-(1-Amino-1-methylethyl)benzenemethanol
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Record name 2-amino-2-methyl-1-phenylpropan-1-ol
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Advanced Synthetic Methodologies and Process Optimization for 2 Amino 2 Methyl 1 Phenylpropan 1 Ol

Chemo-selective and Stereoselective Synthesis of 2-Amino-2-methyl-1-phenylpropan-1-ol

The synthesis of this compound, with its two adjacent stereocenters, demands high levels of chemo- and stereoselectivity. Modern synthetic chemistry has risen to this challenge through several distinct and effective strategies.

Grignard Reagent Mediated Routes to Phenylpropanol Precursors

Grignard reactions are a cornerstone of carbon-carbon bond formation and a versatile method for synthesizing alcohol precursors. libretexts.orgkhanacademy.org This methodology involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. libretexts.org The reaction of Grignard reagents with aldehydes produces secondary alcohols, while their reaction with ketones yields tertiary alcohols. libretexts.orgkhanacademy.org

For the synthesis of the 2-methyl-1-phenylpropan-1-ol (B1582631) backbone, a Grignard reagent can be strategically reacted with an appropriate phenylpropanone derivative. For instance, the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to a precursor like 1-phenylpropan-1,2-dione or its derivatives would form the required tertiary alcohol scaffold. The versatility of this approach allows for various disconnection strategies depending on the available starting materials. nih.gov

Table 1: Potential Grignard Reagent Routes to Phenylpropanol Scaffolds

Grignard ReagentCarbonyl PrecursorResulting Alcohol Type
Phenylmagnesium bromide2-hydroxy-2-methylpropanalSecondary Alcohol
Methylmagnesium bromide1-phenyl-1-hydroxypropan-2-oneTertiary Alcohol
Ethylmagnesium bromideAcetophenoneTertiary Alcohol
Phenylmagnesium bromide2-ButanoneTertiary Alcohol. libretexts.org

A significant limitation of the Grignard reaction is its incompatibility with acidic protons, such as those in alcohols or amines, which would quench the reagent. libretexts.org Therefore, this method is typically employed to create a hydroxylated precursor, which is then converted to the final amino alcohol in subsequent steps.

Catalytic Reductive Amination Approaches for this compound

Catalytic reductive amination is a highly efficient method for forming amines from carbonyl compounds. magtech.com.cnnih.gov This reaction can be performed using either chemical catalysts or biocatalysts, with the latter offering exceptional stereoselectivity. The process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced to the target amine. fkit.hr

For this compound, the ideal precursor is the corresponding α-hydroxy ketone, 2-hydroxy-2-methyl-1-phenylpropan-1-one.

Chemical Catalysis : Traditional reductive amination employs transition metal catalysts like nickel, copper, palladium, or platinum. magtech.com.cnresearchgate.net For example, the reductive amination of 1-hydroxy-2-propanone (acetol), an analog of the target precursor, has been studied using nickel and copper catalysts. fkit.hr While effective, these methods can sometimes lead to the formation of by-products, such as dimethylpiperazines, and may require harsh reaction conditions. fkit.hr

Biocatalysis : A more advanced approach involves the use of engineered amine dehydrogenases (AmDHs). frontiersin.orgnih.gov These enzymes catalyze the direct asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine donor under mild conditions. frontiersin.orgnih.gov This one-step synthesis is highly stereoselective, often yielding chiral amino alcohols with exceptional enantiomeric excess (>99% ee). frontiersin.orgnih.gov Engineered AmDHs have demonstrated broad substrate scope, accepting a range of α- and β-hydroxy ketones. frontiersin.orgnih.gov

Table 2: Comparison of Catalytic Reductive Amination Systems for Amino Alcohol Synthesis

Catalyst TypeTypical CatalystAmine SourceKey AdvantagesKey Challenges
ChemicalNi, Cu, Pd/C. fkit.hrgoogle.comAmmonia, Primary Amines. nih.govfkit.hrBroad applicability, well-established.Lower stereoselectivity, harsh conditions, by-product formation. nih.gov
BiocatalyticEngineered Amine Dehydrogenases (AmDHs). acs.orgAmmonia. frontiersin.orgHigh stereoselectivity (>99% ee), mild conditions, high conversion rates. frontiersin.orgacs.orgEnzyme stability and cost, substrate specificity.

Hydrolytic Cleavage of Aziridine (B145994) Intermediates in 2-Amino-2-methyl-1-propanol (B13486) Synthesis (Analogous Research)

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are valuable synthetic intermediates due to their ring strain, which facilitates ring-opening reactions. nih.gov The synthesis of vicinal amino alcohols can be achieved through the hydrolytic cleavage of a corresponding aziridine. nih.govorganic-chemistry.org

While not directly documented for this compound, an analogous industrial synthesis exists for 2-amino-2-methyl-1-propanol. In this process, 2,2-dimethylaziridine (B1330147) is hydrolyzed in an aqueous sulfuric acid solution at a controlled pH of 3.5-4.0 and a temperature of 40–50°C to yield the desired amino alcohol. chemicalbook.com This method, known as the Wenker synthesis when proceeding from an amino alcohol to an aziridine, can be reversed under acidic conditions. organic-chemistry.orgresearchgate.net The application of this strategy to a 2-methyl-2-phenylaziridine (B3031282) intermediate presents a viable, albeit less common, pathway to the target compound's structural framework. The key is the regioselective opening of the aziridine ring, which is influenced by the substituents and reaction conditions.

Multi-step Synthetic Cascades for this compound and Related β-Amino Alcohols

Synthetic cascades, or tandem reactions, involve a sequence of several transformations in a single reaction vessel without isolating the intermediates. rsc.org This approach enhances synthetic efficiency by saving time, reagents, and resources, and is particularly useful for handling unstable intermediates. rsc.org The synthesis of complex molecules like β-amino alcohols often benefits from such multi-step strategies, which can be purely chemical, enzymatic, or chemo-enzymatic. researchgate.net

The construction of phenylpropanolamines and related structures can be achieved through various cascade approaches: researchgate.net

Enzymatic Cascades : These can combine the action of multiple enzymes to build the target molecule from simple precursors. For instance, a transketolase could be used for a C-C bond-forming step, followed by a transaminase or amine dehydrogenase to introduce the amino group. rsc.orgnih.gov

Chemo-enzymatic Cascades : These integrate chemical and biological steps. A chemical reaction might be used to form a key intermediate, which is then converted in a subsequent enzymatic step within the same pot.

Chemical Cascades : An example involves the synthesis of amino-phenylpropanol derivatives from Baylis-Hillman adducts, which are themselves formed in a multi-component reaction and can be transformed through a series of subsequent chemical steps. rasayanjournal.co.inresearchgate.net

These cascade strategies represent a sophisticated approach to synthesis, requiring careful optimization of reaction conditions to ensure compatibility between different catalytic steps. nih.gov

Bio-catalytic and Chemo-enzymatic Synthesis of Chiral Amino Alcohol Scaffolds

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic and chemo-enzymatic methods for producing chiral building blocks like this compound. nih.gov These approaches leverage the high selectivity of enzymes to control stereochemistry. nih.govmdpi.com

Key strategies include:

Kinetic Resolution : This method separates a racemic mixture by using an enzyme, often a lipase, that selectively reacts with one enantiomer, allowing the other to be isolated. For example, lipase-catalyzed kinetic resolution of a racemic chlorohydrin or an esterified propanol (B110389) derivative is a common and effective strategy for producing enantiomerically enriched precursors for β-amino alcohols. nih.govresearchgate.net

Asymmetric Synthesis : This involves converting a non-chiral (prochiral) substrate directly into a single chiral enantiomer. As discussed in section 2.1.2, the use of engineered amine dehydrogenases (AmDHs) to convert α-hydroxy ketones into chiral amino alcohols is a prime example of asymmetric biocatalysis. frontiersin.orgacs.org Similarly, alcohol dehydrogenases (ADHs) can be used for the asymmetric bioreduction of prochiral ketones to furnish chiral alcohols. nih.gov

These chemo-enzymatic routes are highly valued for their ability to produce optically pure compounds under mild, environmentally friendly conditions. nih.goviupac.org

Table 3: Summary of Biocatalytic/Chemo-enzymatic Approaches for Chiral Amino Alcohols

StrategyEnzyme ClassSubstrate TypeTypical ProductReference
Asymmetric Reductive AminationAmine Dehydrogenase (AmDH)α-Hydroxy KetoneChiral Vicinal Amino Alcohol frontiersin.orgacs.orgfrontiersin.org
Kinetic ResolutionLipaseRacemic Alcohol/EsterEnantioenriched Alcohol and Ester nih.govresearchgate.net
Asymmetric ReductionAlcohol Dehydrogenase (ADH)Prochiral KetoneChiral Secondary Alcohol mdpi.comnih.gov

Development of Novel and Sustainable Synthetic Pathways for this compound

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize the development of environmentally benign and resource-efficient processes. mdpi.com This includes the use of catalytic over stoichiometric reagents, employing mild reaction conditions, and designing atom-economical pathways that minimize waste.

A notable development in the synthesis of amino alcohols is the emergence of novel catalytic systems. One such innovation is the stereoselective oxyamination of alkenes mediated by tungstenooxaziridine catalysts. rsc.org This method achieves the direct difunctionalization of an alkene, installing both an amino and a hydroxyl group in a single, highly selective step. The proposed catalytic cycle involves the formation of a tungstenooxaziridine complex that reacts with the alkene to form a tungstenooxazolidine intermediate, which is then hydrolyzed to release the amino alcohol product. rsc.org This approach has shown high efficiency and stereoselectivity for a diverse range of alkenes, representing a significant advancement toward more sustainable synthesis. rsc.org

The continued development of such novel methods, alongside the optimization of biocatalytic and cascade reactions, paves the way for more efficient and sustainable industrial production of this compound and related compounds.

Reaction Kinetic and Thermodynamic Optimization for Enhanced Yield and Purity of this compound

The synthesis of this compound, a chiral amino alcohol, involves complex chemical transformations where kinetic and thermodynamic parameters are critical for maximizing yield and ensuring high purity. While specific kinetic and thermodynamic data for this exact compound are not extensively published, principles from related amino alcohol syntheses, such as reductive amination and Grignard reactions, provide a framework for optimization.

Kinetic Optimization:

The rate of reaction is a key factor in any chemical synthesis. For the production of this compound, common synthetic routes like the reductive amination of a corresponding α-hydroxy ketone or the Grignard reaction of an appropriate organometallic reagent with an amino-carbonyl compound are governed by several kinetic variables. nih.govmissouri.edu

Catalyst: The choice and concentration of a catalyst are pivotal. In reductive amination, catalysts like Raney Nickel or palladium on carbon (Pd/C) are often employed. researchgate.net The catalyst's activity and selectivity can be fine-tuned by adjusting reaction conditions. For example, in the synthesis of 2-methyl-1,2-propanediamine from 2-amino-2-methyl-1-propanol, Raney Nickel has demonstrated high selectivity. researchgate.net

Reactant Concentration: The concentration of reactants plays a direct role in the reaction kinetics, often following a power-law dependence. Optimizing the molar ratios of the starting materials is essential to drive the reaction towards the desired product and minimize unreacted starting materials in the final product mixture.

Thermodynamic Optimization:

The thermodynamic landscape of the reaction determines the theoretical maximum yield (equilibrium position). Key thermodynamic considerations include:

Reaction Equilibrium: The synthesis of this compound is a reversible process. To shift the equilibrium towards the product side, one might employ strategies such as removing a byproduct (e.g., water in imine formation during reductive amination) or using an excess of one of the reactants. nih.gov

Solvent Effects: The choice of solvent can influence both the kinetics and thermodynamics of the reaction. Solvents that can stabilize the transition state can accelerate the reaction. The solubility of reactants and products in the chosen solvent system is also a critical factor for achieving a homogeneous reaction mixture and facilitating product isolation. In Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) are essential for stabilizing the organomagnesium reagent. cerritos.edu

A summary of key parameters for optimization based on related amino alcohol syntheses is presented below:

ParameterInfluence on Yield and PurityTypical Considerations for Amino Alcohol Synthesis
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions.Controlled temperature profiles are often necessary. For example, Grignard reactions may require initial cooling and then gentle warming. missouri.edu
Pressure Primarily affects reactions involving gases (e.g., hydrogenation).In catalytic hydrogenations for reductive amination, pressure is a key parameter to control reaction rate and efficiency. google.com
Catalyst Determines reaction pathway and rate. Selectivity is crucial to avoid byproducts.For reductive aminations, common catalysts include Raney Ni, Pd/C, and platinum-based catalysts. researchgate.netgoogle.com
Reactant Ratio Influences reaction equilibrium and can minimize unreacted starting materials.Use of an excess of one reactant can drive the reaction to completion.
Solvent Affects solubility, reaction rate, and stability of intermediates.Ethereal solvents for Grignard reactions; alcohols or other polar solvents for reductive aminations. missouri.edugoogle.com

Industrial Scale-up and Process Intensification of this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate careful process engineering and control. Process intensification offers innovative solutions to these challenges, aiming for more efficient, safer, and sustainable manufacturing.

Industrial Scale-up Challenges:

Scaling up the synthesis of fine chemicals like this compound involves more than simply using larger reactors. Key challenges include:

Heat Management: Many of the synthetic reactions are exothermic. In large-scale batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and posing safety risks.

Mass Transfer: Ensuring efficient mixing of reactants and catalyst in large volumes is critical for maintaining consistent reaction rates and product quality. Poor mixing can lead to localized "hot spots" and variations in product composition.

Downstream Processing: The isolation and purification of the final product on an industrial scale can be complex and costly, often involving multiple steps like distillation, crystallization, and chromatography. For instance, a patent for the related compound 2-amino-2-methyl-1-propanol mentions rectification to achieve high purity. google.com

Process Control: Maintaining optimal reaction conditions (temperature, pressure, pH, reactant addition rates) is more challenging in large-scale operations. Robust process control strategies are essential for consistent product quality and safety. nih.govfda.gov

Process Intensification Strategies:

Process intensification aims to overcome the limitations of traditional batch processing by using novel reactor designs and integrated processes. nih.govnih.gov

Continuous Flow Reactors: The use of microreactors or other continuous-flow systems offers significant advantages for the synthesis of amino alcohols. nih.govnih.gov These systems provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and mixing. This can lead to higher yields, improved purity, and enhanced safety. For the enzymatic synthesis of chiral amino alcohols, continuous-flow microreactors have been shown to overcome inhibitory effects and increase volumetric activity. nih.govresearchgate.net

Integrated Processes: Combining reaction and separation steps into a single unit operation, such as reactive distillation or membrane reactors, can significantly improve process efficiency. This can lead to higher conversion rates by continuously removing the product from the reaction zone, shifting the reaction equilibrium forward.

Advanced Process Control: The implementation of Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters. This ensures that the reaction proceeds under optimal conditions, leading to consistent product quality and minimizing batch-to-batch variability.

The table below summarizes some industrial scale-up considerations and how process intensification can address them, drawing on examples from related chemical processes:

Challenge in Scale-upTraditional ApproachProcess Intensification Solution
Exothermic Reactions Large jacketed reactors with cooling systems.Continuous flow reactors with high heat exchange capacity. nih.govnih.gov
Mixing and Mass Transfer Mechanical stirrers in large tanks.Static mixers or microchannel reactors that ensure rapid and efficient mixing.
Product Purity Multi-step downstream processing (e.g., distillation, crystallization).In-situ product removal (e.g., reactive distillation) to improve selectivity and simplify purification.
Process Safety Robust containment and safety protocols for large batch operations.Smaller reactor volumes in continuous systems reduce the inventory of hazardous materials. nih.gov
Yield and Throughput Large batch reactors with long reaction times.High-throughput continuous processing with optimized reaction conditions. nih.govnih.gov

While specific industrial-scale data for this compound is proprietary, the principles of kinetic and thermodynamic optimization, coupled with modern process intensification strategies, provide a clear pathway for its efficient and safe production. A patent for the related compound 2-amino-2-methyl-1-propanol suggests that the production process can be a batch or continuous operation, with a continuous flow process being more economical. google.com

Stereochemistry and Enantioselective Control in 2 Amino 2 Methyl 1 Phenylpropan 1 Ol Chemistry

Chiral Properties and Isomeric Forms of 2-Amino-2-methyl-1-phenylpropan-1-ol

The molecular structure of this compound contains a single stereogenic center, which imparts it with chiral properties. Chirality arises from the C1 carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl (-OH) group, a phenyl (-C₆H₅) group, and a 2-amino-2-methylpropyl group. Due to this chiral center, the compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.orgchemguide.co.uk

These enantiomers are designated as (R)-2-amino-2-methyl-1-phenylpropan-1-ol and (S)-2-amino-2-methyl-1-phenylpropan-1-ol based on the Cahn-Ingold-Prelog priority rules. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.org However, they differ in their interaction with plane-polarized light; one enantiomer rotates the light in a clockwise direction (+), while the other rotates it in an equal but opposite, counter-clockwise direction (-). chemguide.co.uk A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive because the rotations cancel each other out. jackwestin.com The distinct spatial arrangement of each enantiomer also leads to different interactions with other chiral molecules, a critical factor in their biological activity and use in asymmetric synthesis. libretexts.org

Table 1: Properties of Enantiomers vs. Racemic Mixture
Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Molecular FormulaC₁₀H₁₅NO
Molar Mass165.23 g/mol nih.gov
Melting PointIdentical to (S)Identical to (R)May differ from pure enantiomers
Solubility (achiral solvent)Identical to (S)Identical to (R)May differ from pure enantiomers
Optical RotationEqual and opposite to (S)Equal and opposite to (R)Zero jackwestin.com
Interaction with Chiral ReagentsDifferent from (S)Different from (R)Reacts as a mixture

Asymmetric Synthesis Strategies for Enantiopure this compound

The production of single-enantiomer compounds is a primary goal in modern organic synthesis. rsc.org Asymmetric synthesis provides a direct route to enantiomerically pure or enriched products, avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. wikipedia.org

Chiral Catalysis in the Stereoselective Formation of this compound

Chiral catalysis is a powerful method for producing enantiomerically pure compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. csic.es The catalyst creates a chiral environment, or "chiral pocket," that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. csic.es

For the synthesis of chiral 1,2-amino alcohols like this compound, several catalytic strategies are applicable. One prominent method is the asymmetric hydrogenation of a prochiral α-amino ketone precursor (2-amino-2-methyl-1-phenylpropan-1-one). nih.gov This reaction uses a transition metal catalyst (e.g., rhodium or ruthenium) complexed with a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity. nih.gov Another important route is the enzymatic asymmetric reductive amination of α-hydroxymethyl ketones, which can produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (ee). researchgate.net Biocatalysts, such as enzymes, offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. researchgate.net

Table 2: Chiral Catalysis Approaches for 1,2-Amino Alcohol Synthesis
Catalytic MethodPrecursor TypeCatalyst/Ligand TypeKey Features
Asymmetric Hydrogenationα-Amino Ketone nih.govTransition Metal (Rh, Ru) with chiral phosphine (B1218219) ligands nih.govDirect reduction of carbonyl to a chiral alcohol. High turnover numbers.
Asymmetric Transfer Hydrogenationα-Amino KetoneMetal complexes with chiral diamine or amino alcohol ligandsUses safe, readily available hydrogen donors (e.g., isopropanol).
Asymmetric AminohydroxylationStyrene derivativeOsmium catalyst with chiral ligands (e.g., from cinchona alkaloids) nih.govSimultaneously adds amino and hydroxyl groups across a double bond.
Enzymatic Reductive Aminationα-Hydroxymethyl KetoneImine Reductases (IREDs) or other enzymes researchgate.netHigh stereoselectivity under mild, aqueous conditions. Environmentally benign. researchgate.net

Application of Chiral Auxiliaries in Directing Stereochemistry of this compound Derivatives

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly reliable and versatile for producing enantiomerically pure compounds. sigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary could be used to control the formation of either the C-N or C-O stereocenter in a precursor molecule. For example, Evans' oxazolidinone auxiliaries are widely used to direct the stereoselective alkylation of enolates. researchgate.netnumberanalytics.com A synthetic sequence could involve attaching an oxazolidinone to a carboxylic acid fragment, performing a diastereoselective alkylation to set a key stereocenter, and then elaborating the molecule and cleaving the auxiliary to yield a chiral precursor. Similarly, chiral amino alcohols, such as those derived from ephedrine (B3423809) or natural products like (-)-β-pinene, can serve as auxiliaries in reactions like the addition of organometallic reagents to aldehydes. sigmaaldrich.comorganic-chemistry.org

Table 3: Common Chiral Auxiliaries and Their Applications
Chiral Auxiliary ClassExampleTypical ApplicationRemoval Condition
OxazolidinonesEvans' Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) numberanalytics.comAsymmetric aldol (B89426) reactions, alkylations, acylations researchgate.netnumberanalytics.comHydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄)
CamphorsultamsOppolzer's Camphorsultam numberanalytics.comAsymmetric Diels-Alder, alkylations, conjugate additionsHydrolysis (LiOH/H₂O₂)
Amino AlcoholsPseudoephedrine, (1R,2S)-2-amino-1,2-diphenylethanol organic-chemistry.orgresearchgate.netAsymmetric alkylation of amides, directing group for additionsAcidic hydrolysis
Sulfinamides(R)-(+)-2-Methyl-2-propanesulfinamide sigmaaldrich.comSynthesis of chiral amines via addition to iminesMild acid treatment

Enantiomeric Resolution Techniques for Racemic this compound Mixtures

When an asymmetric synthesis is not feasible or a racemic mixture is readily available, enantiomeric resolution is employed to separate the two enantiomers. wikipedia.org This process relies on the different physical properties of diastereomers or differential interactions with a chiral environment.

Diastereomeric Salt Formation and Fractional Crystallization

The most common method for resolving a racemic mixture of a base, such as an amine, is to react it with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org

For racemic this compound, a suitable chiral resolving agent would be an enantiopure carboxylic acid like (R,R)-tartaric acid or (S)-mandelic acid. libretexts.orgnih.gov The resulting salts, for instance, ((R)-amine·(R,R)-acid) and ((S)-amine·(R,R)-acid), are diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. jackwestin.com This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. mdpi.com After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the pure enantiomer of the amine. libretexts.org The success of this method depends on the choice of resolving agent and crystallization solvent. mdpi.com

Table 4: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Application
Tartaric AcidChiral Dicarboxylic Acid libretexts.orgResolution of racemic bases, including primary amines. libretexts.org
Mandelic AcidChiral α-Hydroxy Acid nih.govEffective for resolving various amines and amino alcohols. nih.gov
Camphor-10-sulfonic acidChiral Sulfonic Acid libretexts.orgStrong acid used for resolving weakly basic amines.
Dibenzoyltartaric AcidChiral Dicarboxylic Acid DerivativeOften provides better-crystallizing salts than tartaric acid.

Chiral Chromatographic Separation Methodologies (HPLC, SFC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. yakhak.org The separation occurs in a column packed with a chiral stationary phase (CSP). The racemic mixture is dissolved in a mobile phase and passed through the column. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most common platform for this technique. For the separation of amines and amino alcohols like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support (e.g., Chiralcel®, Chiralpak®) are widely used. yakhak.org They offer broad applicability for separating many types of chiral compounds.

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin or vancomycin (B549263) (e.g., Astec CHIROBIOTIC®) are particularly effective for separating polar and ionic compounds like underivatized amino acids and amino alcohols. sigmaaldrich.com

Ligand Exchange Chromatography (LEC): A chiral selector, often an amino acid like L-proline or L-hydroxyproline, is bonded to the stationary phase. nih.gov Separation occurs via the formation of transient diastereomeric metal complexes (usually with Cu²⁺) on the column surface. nih.gov

Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid like CO₂ as the mobile phase, is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.

Table 5: Chiral Stationary Phases (CSPs) for HPLC Separation of Amines/Amino Alcohols
CSP TypeChiral SelectorSeparation PrincipleTypical Analytes
Polysaccharide DerivativesAmylose or Cellulose Phenylcarbamates yakhak.orgHydrogen bonding, π-π interactions, steric inclusion into chiral grooves. yakhak.orgBroad range of chiral compounds, including amines.
Macrocyclic GlycopeptidesTeicoplanin, Vancomycin sigmaaldrich.comInclusion in macrocyclic cavity, hydrogen bonding, ionic interactions. sigmaaldrich.comPolar and ionic compounds, especially amino acids and amino alcohols. sigmaaldrich.com
Ligand ExchangeL-Proline, L-Hydroxyproline nih.govFormation of transient diastereomeric metal complexes. nih.govAmino acids, hydroxy acids, amino alcohols.
Pirkle-type (Brush-type)π-acidic or π-basic aromatic groupsπ-π interactions, dipole-dipole interactions, hydrogen bonding.Compounds with aromatic rings.

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways of 2 Amino 2 Methyl 1 Phenylpropan 1 Ol

Comprehensive Analysis of Functional Group Reactivity in 2-Amino-2-methyl-1-phenylpropan-1-ol

The reactivity of this compound is dictated by its three primary functional groups: a primary amino group (-NH₂), a secondary alcohol (-OH), and a phenyl group (-C₆H₅). These groups can react independently or in concert, leading to a variety of chemical transformations.

The alcohol and amino functionalities of the molecule are susceptible to oxidation. The secondary alcohol group can be oxidized to form the corresponding ketone, 2-amino-2-methyl-1-phenylpropan-1-one. nih.gov Conversely, this ketone can be asymmetrically bioreduced using biocatalysts like Lactobacillus paracasei to produce the enantiopure (R)-2-methyl-1-phenylpropan-1-ol. tandfonline.com

Studies on analogous amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486) (MAP), provide further insight. The oxidation of MAP by aqueous cobalt(III) perchlorate (B79767) results in the cleavage of the C-C bond, producing formaldehyde (B43269) and ammonia (B1221849) as detectable products. niscpr.res.in This suggests that under strong oxidizing conditions, this compound could undergo similar fragmentation.

Table 1: Potential Oxidation Products and Pathways

Reactant Oxidizing Agent/Condition Major Product(s) Reaction Type
This compound Standard oxidizing agents 2-Amino-2-methyl-1-phenylpropan-1-one Alcohol Oxidation

While the molecule itself is already an alcohol, reduction reactions are crucial in its synthesis. A key method for producing specific stereoisomers, such as L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, involves a multi-step reduction process. google.com This process starts with the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine under catalytic reduction conditions. google.com The resulting intermediate, L-erythro-(1R,2S)-2-(N-aralkylamino)-1-phenylpropan-1-ol, is then subjected to a second catalytic reduction (hydrogenolysis) to remove the N-aralkyl group, yielding the final product. google.com

The phenyl group can also be reduced under specific catalytic hydrogenation conditions, which would convert it to a cyclohexyl ring, though this typically requires more forceful conditions than those used for hydrogenolysis.

Nucleophilic Substitution: The amino and hydroxyl groups are key sites for nucleophilic reactions. The amino group can act as a nucleophile, participating in substitution reactions to form various derivatives. For instance, the analogous compound 2-amino-2-methyl-1-propanol reacts with acyl chlorides to form oxazolines. atamanchemicals.com This reaction proceeds via nucleophilic acyl substitution by the amino group, followed by an intramolecular cyclization with the hydroxyl group.

Under strongly acidic conditions (pH 2), the hydroxyl group can be protonated to form a good leaving group (H₂O). researchgate.net This facilitates a carbocationic mechanism, where the resulting carbocation can be attacked by nucleophiles. This Sₙ1-type reaction has been observed in the alkylation of RNA oligonucleotides by 2-amino-2-methyl-1-propanol. researchgate.net

Electrophilic Substitution: The phenyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The substituent, -CH(OH)C(CH₃)₂NH₂, is considered an activating group due to the electron-donating nature of the alkyl and hydroxyl components, which stabilizes the carbocation intermediate (arenium ion). libretexts.org This directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring. libretexts.org Standard EAS reactions include:

Nitration: (with HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (with Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen atom.

Sulfonation: (with fuming H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: (with R-Cl/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups. masterorganicchemistry.com

Mechanistic Investigations of this compound Transformations

The transformation mechanisms for this compound are diverse, reflecting its functional group complexity.

Nucleophilic Aliphatic Substitution: The molecule can undergo both Sₙ1 and Sₙ2 reactions. pearson.com In strongly acidic media, protonation of the hydroxyl group facilitates its departure as water, forming a secondary benzylic carbocation. This intermediate is stabilized by the adjacent phenyl ring, favoring an Sₙ1 pathway. researchgate.net An Sₙ2 reaction would involve a single, concerted step where a nucleophile attacks the carbon center as the leaving group departs, resulting in an inversion of stereochemistry. basicmedicalkey.com

Electrophilic Aromatic Substitution: The mechanism for reactions on the phenyl ring proceeds via a two-step pathway. masterorganicchemistry.com First, the nucleophilic π-electron system of the benzene (B151609) ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This is the slow, rate-determining step. In the second, fast step, a base removes a proton from the carbon atom where the electrophile has attached, restoring the ring's aromaticity. masterorganicchemistry.com

Oxidation-Reduction: The mechanism for oxidation with cobalt(III), as studied with its analog, is proposed to be an inner-sphere reaction, where the amino alcohol coordinates with the metal ion before electron transfer occurs. niscpr.res.in Reductive amination, a key synthetic route, involves the initial formation of an imine from a ketone precursor, which is then reduced to the amine. google.com

Environmental and Atmospheric Degradation Studies of 2-Amino-2-methyl-1-propanol (Analogous Research)

Direct degradation studies on this compound are limited. However, extensive research on its structural analog, 2-amino-2-methyl-1-propanol (AMP), provides significant insight into potential environmental fates, particularly its atmospheric degradation. nih.govacs.org AMP is used in various applications, including post-combustion CO₂ capture, making its atmospheric chemistry highly relevant. nih.gov

Once released into the atmosphere, amines like AMP undergo oxidative degradation, primarily initiated by hydroxyl (OH) radicals. nih.gov This can lead to the formation of products such as imines, amides, and potentially harmful nitramines. nih.gov

The reaction between AMP and OH radicals is the principal removal process for the compound in the troposphere, with a calculated atmospheric lifetime of about 10 hours. nih.govacs.org The degradation is initiated by the abstraction of a hydrogen atom by the OH radical from different sites on the molecule. nih.govacs.org

Theoretical and experimental studies have determined the branching ratios for this initial H-abstraction step. nih.govacs.orgwhiterose.ac.uk The most favorable site for abstraction is the methylene (B1212753) (-CH₂-) group, accounting for the majority of the reaction. nih.govacs.org

Table 2: Branching Ratios for H-Abstraction from 2-Amino-2-methyl-1-propanol by OH Radicals

Abstraction Site Theoretical Prediction (%) whiterose.ac.uk Experimental Derivation (%) whiterose.ac.uk
Methylene (-CH₂-) >70% ~70%
Amino (-NH₂) 5-20% ~24%
Methyl (-CH₃) 5-10% ~6%

Following H-abstraction, the resulting alkyl radical reacts rapidly with O₂ to form a peroxy radical, which then undergoes further reactions to yield a range of stable products. Photo-oxidation experiments have identified 2-amino-2-methylpropanal (B8471781) as the major gas-phase product. nih.govacs.orgwhiterose.ac.uknih.gov

Table 3: Identified Products of OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol

Product Type Chemical Name Chemical Formula
Major Product 2-Amino-2-methylpropanal CH₃C(NH₂)(CH₃)CHO
Minor Products Propan-2-imine (CH₃)₂C=NH
2-Iminopropanol (CH₃)(CH₂OH)C=NH
Acetamide CH₃C(O)NH₂
Formaldehyde CH₂O
2-Methyl-2-(nitroamino)-1-propanol (a nitramine) CH₃C(CH₃)(NHNO₂)CH₂OH

Source: nih.govacs.orgwhiterose.ac.uknih.gov

These findings on AMP suggest that the atmospheric degradation of this compound would also be dominated by OH radical-initiated oxidation, likely proceeding through similar H-abstraction pathways from the aliphatic portion of the molecule.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Amino-2-methyl-1-propanol (AMP / MAP)
2-Amino-2-methyl-1-phenylpropan-1-one
(R)-2-methyl-1-phenylpropan-1-ol
Formaldehyde
Ammonia
L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol
L-(R)-phenylacetylcarbinol
L-erythro-(1R,2S)-2-(N-aralkylamino)-1-phenylpropan-1-ol
Oxazolines
2-Amino-2-methylpropanal
Propan-2-imine
2-Iminopropanol
Acetamide

Formation and Characterization of Secondary Atmospheric Products

For context, extensive research has been conducted on the atmospheric chemistry of a structurally similar, non-aromatic compound, 2-amino-2-methyl-1-propanol (AMP). nih.govwhiterose.ac.uknih.gov Studies involving this compound are often performed in atmospheric simulation chambers to analyze its reaction with hydroxyl (OH) radicals, which is a primary degradation pathway in the troposphere. nih.govwhiterose.ac.uknih.gov

These investigations on AMP have identified a range of gas-phase and particulate secondary products. For instance, the photo-oxidation of AMP is reported to yield major products such as 2-amino-2-methylpropanal, and minor products including propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.govwhiterose.ac.uknih.gov Such studies typically involve advanced analytical techniques like proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) for the real-time monitoring of reactants and products. nih.govnih.gov

Furthermore, the formation of secondary organic aerosol (SOA) is a critical aspect of the atmospheric chemistry of amines. nih.gov For AMP, particle formation has been observed, often initiated by its reaction with nitric acid. whiterose.ac.uk The composition and volatility of these secondary aerosols are key areas of research. whiterose.ac.uk

It is important to emphasize that the presence of a phenyl group in this compound, as opposed to the simpler alkyl structure of AMP, would significantly influence its atmospheric degradation pathways and the nature of the resulting secondary products. The aromatic ring is susceptible to attack by OH radicals, leading to the formation of phenolic compounds and other aromatic oxidation products, a reaction pathway not available to its non-phenylated analog. However, without specific experimental data or theoretical studies for this compound, any discussion of its secondary atmospheric products would be speculative.

Future research, employing environmental chamber studies and advanced mass spectrometry techniques, would be necessary to elucidate the atmospheric reaction mechanisms and characterize the secondary products of this compound.

Applications of 2 Amino 2 Methyl 1 Phenylpropan 1 Ol in Advanced Organic Synthesis and Catalysis

2-Amino-2-methyl-1-phenylpropan-1-ol as a Versatile Chiral Building Block

This compound serves as a fundamental chiral building block in organic synthesis, primarily due to its stereogenic center and bifunctional nature. The presence of both a hydroxyl and an amino group allows it to participate in a variety of chemical transformations, including oxidation, reduction, and substitution reactions. This versatility enables chemists to construct complex molecular architectures with a high degree of stereochemical control.

A key application of this compound is as a precursor for the synthesis of other valuable chiral molecules. Notably, it is a starting material for producing chiral auxiliaries, such as (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one. Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction, after which they can be removed. The ability to be transformed into such a widely used auxiliary highlights the importance of this compound in the chiral pool, the collection of readily available, enantiopure compounds from which more complex chiral molecules can be synthesized.

Role of this compound in Asymmetric Catalysis and Ligand Design

The utility of this compound extends into the realm of asymmetric catalysis, where the goal is to create chiral products with a high preference for one enantiomer over the other. This is primarily achieved through its incorporation into chiral ligands and auxiliaries that influence the stereochemical course of a reaction.

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. The design of these ligands is crucial for achieving high enantioselectivity. Amino alcohols are a foundational class of precursors for many successful ligands because they can be synthesized in high optical purity and readily modified. nih.govbldpharm.com Ligands derived from amino alcohols, such as bisoxazolines (BOX) and phosphinooxazolines (PHOX), have proven to be highly effective in a wide range of metal-catalyzed reactions. nih.gov

While specific research on ligands derived directly from the this compound scaffold is specialized, the principles of ligand design show its potential. The structural framework of this amino alcohol is analogous to those used to create some of the most versatile ligand classes. nih.gov The formation of oxazoline (B21484) rings, for example, is a common strategy, and these are readily prepared from chiral amino alcohols. bldpharm.comsantiago-lab.com The resulting ligands create a defined chiral environment around the metal catalyst, which directs the approach of the reactants and controls the stereochemistry of the product. uwindsor.ca

One of the most significant roles of this compound is as a precursor to chiral auxiliaries, particularly Evans-type oxazolidinones. orgsyn.org These auxiliaries are temporarily attached to a substrate to direct a subsequent stereoselective reaction, such as alkylation or an aldol (B89426) reaction. santiago-lab.comorgsyn.org

The process typically involves the cyclization of the amino alcohol with a carbonate source, like diethyl carbonate, or a phosgene (B1210022) equivalent to form the oxazolidin-2-one ring. santiago-lab.commdpi.com This auxiliary is then acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective reactions. The bulky substituent derived from the amino alcohol (in this case, a phenyl group and two methyl groups) effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side, thus controlling the formation of new stereocenters. santiago-lab.com After the reaction, the auxiliary can be cleaved and recovered for reuse. santiago-lab.comorgsyn.org This strategy is a reliable and powerful method for synthesizing enantiomerically pure compounds. researchgate.netresearchgate.net

Synthesis of Complex Pharmaceutical Intermediates and Biologically Active Derivatives

The chiral scaffold of this compound and its derivatives is of significant interest in medicinal chemistry for the synthesis of pharmaceutical intermediates and new biologically active molecules. nih.gov The oxazolidinone ring system, derived from this amino alcohol, is itself a recognized pharmacophore found in several approved drugs, such as the antibiotic Linezolid. nih.govrsc.org

Research has demonstrated that derivatives of this compound possess potent biological activities. A notable study focused on a series of 3-amino-2-methyl-1-phenylpropanones synthesized from the core structure, which were found to have significant hypolipidemic activity in rodents, lowering both serum cholesterol and triglyceride levels. nih.gov Several of these analogs demonstrated higher potency than standard drugs used at the time of the study. nih.gov

The table below summarizes the biological activity of selected derivatives from this study.

CompoundDerivative StructureCholesterol Lowering Activity (%)Triglyceride Lowering Activity (%)
42-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone6333
53-(4-Methylpiperazin-1-yl)-1-phenylpropanone5837
172-Methyl-3-(4-pyrrolidinocarbonylmethylpiperazin-1-yl)-1-(4-fluorophenyl)propanone4254

Data sourced from a study on the hypolipidemic effects in CF1 mice at a dose of 8 mg/kg/day. nih.gov

These findings underscore the value of the this compound framework as a scaffold for discovering new therapeutic agents. nih.gov Further preliminary research has suggested that the parent compound may also have potential antidepressant, neuroprotective, and antimicrobial properties.

Strategic Applications in Natural Product Synthesis and Medicinal Chemistry Scaffolding

The synthesis of complex natural products often requires precise control over stereochemistry, making chiral auxiliaries derived from compounds like this compound indispensable tools. researchgate.netuiowa.edu The use of Evans-type oxazolidinone auxiliaries in asymmetric alkylation and aldol reactions is a key strategy in the total synthesis of many biologically active natural products. researchgate.net For example, an Evans auxiliary derived from phenylalaninol, a structurally related amino alcohol, was instrumental in the synthesis of Peperomin C. santiago-lab.com This demonstrates the power of this class of auxiliaries, for which this compound is a valuable precursor.

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a rich source for drug discovery. ufrj.brnih.gov The oxazolidinone ring, readily synthesized from this compound, is considered such a versatile scaffold due to its presence in numerous compounds with diverse pharmacological applications, including antibacterial, anticancer, and anti-inflammatory agents. rsc.org The structural rigidity and synthetic accessibility of this scaffold make it a cornerstone for building libraries of compounds in the search for new medicines.

Biological Activities, Pharmacological Mechanisms, and Potential Therapeutic Relevance of 2 Amino 2 Methyl 1 Phenylpropan 1 Ol

Interaction with Molecular Targets and Cellular Pathways

The molecular structure of 2-Amino-2-methyl-1-phenylpropan-1-ol, featuring a chiral amino alcohol, suggests potential interactions with various enzymes and receptors, which could in turn modulate critical cellular signaling pathways. Theoretical modes of interaction could involve its amino and hydroxyl groups forming hydrogen bonds with the active sites of enzymes or the binding pockets of receptors. Such interactions could influence pathways related to cellular processes like growth, differentiation, and apoptosis. However, it is crucial to note that specific studies elucidating the precise molecular targets and the exact cellular pathways affected by this compound are currently unavailable.

Modulatory Effects on Neurotransmitter Systems

Based on its structural similarity to other phenylpropanolamine compounds, this compound is hypothesized to exert modulatory effects on various neurotransmitter systems.

Norepinephrine (B1679862) Releasing Properties

Compounds with a chemical structure akin to this compound, such as phenylpropanolamine, are known to act as sympathomimetic agents, primarily by inducing the release of norepinephrine. nih.gov This action is a key mechanism for their physiological effects. While it is plausible that this compound could share these norepinephrine-releasing properties, there is a lack of direct experimental evidence from scientific studies to confirm this activity.

Adrenergic and Dopaminergic Receptor Binding and Activation Profiles

The potential for this compound to interact with adrenergic and dopaminergic receptors is a significant area of theoretical interest due to its structural features.

Adrenergic Receptor Binding: Structurally related compounds often exhibit affinity for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2). nih.gov The specific binding profile determines the physiological response. For instance, interaction with α1-adrenergic receptors can lead to vasoconstriction, while β2-adrenergic receptor agonism results in bronchodilation. The theoretical binding affinity of this compound to these receptors remains uninvestigated.

Dopaminergic Receptor Binding: The dopaminergic system is another potential target. Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, each with distinct signaling pathways. news-medical.net The affinity of a compound for these receptors can have profound effects on mood, cognition, and motor control. nih.gov Again, no specific binding data for this compound at dopaminergic receptors has been reported in scientific literature.

To illustrate the type of data that would be necessary to understand its pharmacological profile, the following hypothetical data tables are presented. It must be emphasized that these tables are for illustrative purposes only and are not based on experimental results for this compound.

Hypothetical Adrenergic Receptor Binding Profile

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity
α1A Data not available Data not available
α2A Data not available Data not available
β1 Data not available Data not available

Hypothetical Dopaminergic Receptor Binding Profile

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity
D1 Data not available Data not available
D2 Data not available Data not available
D3 Data not available Data not available
D4 Data not available Data not available

Preclinical Investigations of Therapeutic Potential

Preclinical studies in animal models are essential for evaluating the potential therapeutic applications of a novel compound. For this compound, such investigations appear to be absent from the scientific literature.

Antidepressant-like Activities in Animal Models

Animal models of depression, such as the forced swim test and tail suspension test, are standard paradigms used to screen for antidepressant-like effects. nih.govresearchgate.net These tests measure behavioral despair, which can be attenuated by known antidepressant medications. While there is research on the antidepressant-like effects of various compounds in these models, no studies have been identified that specifically investigate this compound. nih.gov

Neuroprotective Efficacy and Mechanisms

Neuroprotection refers to the preservation of neuronal structure and function. The potential neuroprotective effects of a compound are often assessed in models of neurodegenerative diseases or neuronal injury. Mechanisms of neuroprotection can include anti-inflammatory, antioxidant, and anti-apoptotic actions. While the general concept of neuroprotection is well-established, there is no available research to suggest that this compound possesses such efficacy or to elucidate any potential mechanisms.

Broad-spectrum Antimicrobial Activity and Mechanistic Insights

While direct and extensive research on the antimicrobial properties of this compound is not widely documented in the reviewed literature, the broader class of amino alcohols and related phenylpropanolamine structures has been noted for biological activity. nih.govresearchgate.net Phenylpropanolamine derivatives are recognized for their pharmaceutical applications, and investigations into their structural and biological properties are ongoing. researchgate.net For instance, a computational and spectroscopic analysis of the related compound 2-Amino-1-phenyl-1-propanol was conducted to understand its structural arrangement for describing structure-activity, suggesting a basis for its potential biological applications. researchgate.net

The general class of β-amino alcohols is considered a source of versatile intermediates for preparing various biologically active compounds, which have shown strong antimalarial, antibacterial, and significant anticancer activities in some cases. researchgate.net The antimicrobial potential of such compounds is often linked to their chemical structure, which includes hydroxyl groups and delocalized electrons that can interact with microbial cell components. mdpi.com

Potential mechanisms of antimicrobial action for compounds with similar functional groups, such as phenols and other alcohols, often involve several key interactions with microbial cells:

Membrane Disruption: A primary mechanism for many antimicrobial agents is the disruption of the cell membrane's integrity. nih.gov The lipophilic character of the phenyl group in this compound could facilitate its interaction with the lipid bilayer of bacterial or fungal cell membranes, potentially leading to increased permeability and leakage of cellular contents. Studies on other phenolic antimicrobials have shown they can perturb membrane integrity and disrupt plasma membrane ATPase activity. nih.gov

Enzyme Inhibition: The functional groups present in the molecule could interact with essential microbial enzymes, inhibiting their activity and disrupting metabolic pathways. mdpi.com

Metal Ion Chelation: The ability to chelate metal ions, which are crucial cofactors for many bacterial enzymes, is another potential antimicrobial mechanism. By binding to these essential metal ions, the compound could inhibit enzyme function and microbial growth. mdpi.com

Inhibition of Virulence Factors: Some antimicrobial compounds work by inhibiting factors that are essential for the pathogen's ability to cause disease, such as biofilm formation or adhesion to host cells. nih.gov For example, studies on the phenolic compound sesamol (B190485) demonstrated its ability to inhibit morphological transition and biofilm formation in Candida albicans. nih.gov

While these mechanisms are plausible, specific studies are required to confirm the antimicrobial spectrum and mode of action for this compound.

Enzymatic Assays and Biochemical Buffer Applications of Related Amino Alcohols (Analogous Research)

Amino alcohols are a class of organic compounds that feature prominently in biochemical research, not typically as the enzyme substrate, but as essential components of the reaction environment, particularly as buffers. scbt.comwikipedia.orgfishersci.com Their bifunctional nature, containing both an amino group and a hydroxyl group, makes them suitable for maintaining stable pH conditions in enzyme assays. scbt.compatsnap.com

The stability and activity of enzymes are highly dependent on pH, as pH fluctuations can alter the ionization state of amino acid residues within the enzyme's active site, affecting its structure and catalytic function. patsnap.com Biochemical buffers are therefore fundamental to enzyme assays to ensure that the enzyme operates under optimal and reproducible conditions. patsnap.com

Tris (tris(hydroxymethyl)aminomethane), a primary amino alcohol, is one of the most common buffers used in biochemistry and molecular biology. acs.org It is frequently employed in enzymatic assays to maintain a stable pH, typically in the physiological range. acs.orgbiorxiv.org However, it is important to note that buffers are not always inert components. acs.org Primary amine buffers like Tris can chelate metal ions, which can influence the activity of metalloenzymes—enzymes that require metal ion cofactors for their catalytic activity or structural stability. acs.org

In various enzymatic cascade reactions for synthesizing chiral amino alcohols or other compounds, amino alcohol-based buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and ammonium (B1175870) formate (B1220265) buffers are utilized to control the reaction pH precisely. nih.govnih.gov The choice of buffer and its concentration are critical parameters that are optimized for each specific enzymatic reaction to achieve high conversion and yield. nih.gov For example, in the development of an enzymatic cascade to produce 1,2-amino alcohols, reactions were conducted in a potassium phosphate (B84403) (KPi) buffer or a Tris-HCl buffer, depending on the pH sensitivity of the specific enzyme being used. nih.gov

The applications of related amino alcohols in biochemical assays are summarized in the table below.

Application AreaRole of Amino AlcoholExample Compound(s)Key FunctionCitations
Enzyme Assays Biochemical BufferTris, HEPESMaintains optimal and stable pH for enzyme activity and integrity. patsnap.comacs.orgnih.gov
Metalloenzyme Studies Buffering Agent (with caution)TrispH control, but potential to chelate essential metal ion cofactors. acs.org
Enzymatic Synthesis Reaction Medium ComponentTris-HCl, KPi, Ammonium FormateProvides a stable pH environment for multi-enzyme cascade reactions. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. dtic.mil For antimicrobial agents, SAR studies correlate structural properties like lipophilicity, stereochemistry, and electronic parameters with antimicrobial potency. dtic.milnih.gov While specific SAR studies for this compound are not detailed in the provided search results, principles from analogous compounds can provide insight.

A key principle in the SAR of many antimicrobial compounds is the balance between hydrophilicity and lipophilicity (hydrophobicity). dtic.mil Lipophilicity, often quantified by the octanol-water partition coefficient (log P), governs the ability of a molecule to traverse the lipid-rich membranes of microbial cells. dtic.milresearchgate.net A study comparing silanols, alcohols, and phenols found a strong correlation between antimicrobial activity (measured as minimum lethal concentration, MLC) and two primary factors: lipophilic properties (log P) and H-bond acidities. dtic.milresearchgate.net The established quantitative SAR (QSAR) equation was:

log(1/MLC) = 0.670 log P + 0.0035 Δν - 1.836

This equation demonstrates that for this class of compounds, increasing lipophilicity and hydrogen-bonding capability leads to greater antimicrobial activity against the tested bacteria. dtic.mil

Applying these principles to this compound, its structure possesses features that can be systematically modified to explore SAR:

The Hydroxyl and Amino Groups: These polar groups are crucial for hydrogen bonding and solubility. scbt.comwikipedia.org Their position and stereochemistry are critical. The transformation of a hydroxyl group into a different leaving group has been shown to lead to rearranged β-amino alcohols, indicating the chemical versatility of this functional group. nih.gov The stereochemistry at the carbon bearing the hydroxyl group (the C-1 position) can also be critical for biological interactions.

The Alkyl Backbone: The methyl groups at the C-2 position contribute to the steric bulk around the amino group. Altering the size of these alkyl groups could influence how the molecule fits into a biological target, such as an enzyme's active site.

The table below summarizes key structural features and their potential impact on biological efficacy based on general SAR principles.

Structural FeatureProperty InfluencedPotential Impact of ModificationCitations
Phenyl Group Lipophilicity, Electronic PropertiesSubstitution can alter membrane permeability and target binding affinity. dtic.milresearchgate.net
Hydroxyl Group (-OH) Hydrogen Bonding, Polarity, ChiralityAffects solubility and interaction with polar targets; stereochemistry can be crucial for efficacy. nih.govdtic.mil
Amino Group (-NH2) Polarity, Basicity, Hydrogen BondingInfluences solubility and electrostatic interactions with biological targets. scbt.comwikipedia.org
Methyl Groups (-CH3) Steric Hindrance, LipophilicityCan affect binding orientation and affinity within a target site. researchgate.net

Further empirical studies involving the synthesis and antimicrobial testing of a library of analogs of this compound would be necessary to establish a definitive SAR for its biological activity. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Amino 2 Methyl 1 Phenylpropan 1 Ol

Chromatographic Techniques for Purity, Isomeric Separation, and Quantification

Chromatographic methods are essential for the analysis of 2-amino-2-methyl-1-phenylpropan-1-ol, enabling the separation of enantiomers, the assessment of purity, and the quantification of the compound.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development and validation of HPLC methods are critical for quality control during its synthesis and formulation. These methods are often used for analytical method development and validation (AMV) and for quality control (QC) applications. axios-research.comaxios-research.com

Chiral HPLC is particularly crucial for separating the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP), such as those based on amylose (B160209), which allows for the differential interaction of the enantiomers, leading to their separation. The retention times of the separated enantiomers can then be compared with known standards to determine the enantiomeric purity.

Method validation ensures that the analytical procedure is fit for its intended purpose. This involves evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. For instance, a method might be validated for quantifying the compound in a mixture or for assessing its purity by detecting any related substances or degradation products.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. UV detection is commonly employed, leveraging the chromophore of the phenyl group.

Table 1: Illustrative HPLC Parameters for Chiral Separation

Parameter Specification
Column Chiral Stationary Phase (e.g., Amylose-based)
Mobile Phase Isocratic mixture of a buffered aqueous solution and an organic modifier
Flow Rate Typically 0.5-1.5 mL/min
Detection UV at a wavelength corresponding to the absorbance of the phenyl group
Injection Volume 5-20 µL

Gas Chromatography (GC) is another valuable tool for the analysis of this compound, particularly for assessing volatile components and impurities. smolecule.com Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to increase the volatility and thermal stability of the compound, thereby improving its chromatographic behavior.

Common derivatization agents can convert the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. The resulting derivatives can then be separated on a capillary GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral data, aiding in the identification of unknown impurities.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative chiral separations of compounds like this compound. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This is often modified with a small amount of an organic solvent, such as an alcohol.

SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and lower environmental impact. The principles of chiral recognition on the stationary phase are similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and improved resolution. SFC is not only used for analytical-scale enantiomeric purity determination but is also scalable for preparative applications to isolate pure enantiomers.

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. google.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around δ 7.28-7.34 ppm). google.com The benzylic proton, which is attached to the carbon bearing the hydroxyl group, gives a characteristic signal, often a singlet, around δ 4.50 ppm. google.com The two methyl groups are expected to show distinct singlets, for example, at approximately δ 1.19 and 1.02 ppm. google.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the phenyl ring resonate in the aromatic region (typically δ 125-140 ppm). The benzylic carbon attached to the hydroxyl group is found further downfield, around δ 75-80 ppm, due to the deshielding effect of the oxygen atom and the phenyl ring. The quaternary carbon atom, bonded to the amino group and two methyl groups, is also a key diagnostic signal, appearing around δ 60-70 ppm.

Table 2: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.28-7.34 m Phenyl protons
¹H 4.50 s CH-OH
¹H 1.19 s -CH₃
¹H 1.02 s -CH₃
¹³C 125-140 - Phenyl carbons
¹³C 75-80 - C-OH

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group typically appear in the same region, often as two distinct peaks. An N-H bending vibration can be observed around 1600 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region, typically around 250-270 nm. This property is often exploited for detection in HPLC analysis.

Table 3: List of Compounds

Compound Name
This compound
Acetonitrile
Amylose
Carbon dioxide
Methanol

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum provides a characteristic pattern of fragmentation, offering a fingerprint for the molecule's identity.

The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 165, which corresponds to its molecular weight. This confirms the elemental composition of C₁₀H₁₅NO. biosynth.com The fragmentation of the molecular ion is dictated by the presence of the phenyl, hydroxyl, and amino functional groups, leading to several key fragment ions.

A primary and highly characteristic fragmentation pathway for this molecule is benzylic cleavage. The bond between the carbon bearing the phenyl and hydroxyl groups (C1) and the adjacent carbon (C2) breaks, leading to the formation of a stable benzoyl cation or a related species. However, a more prominent fragmentation involves the cleavage to form the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.

Another significant fragmentation pathway is the α-cleavage adjacent to the nitrogen atom. This involves the loss of a methyl radical to form an iminium ion or the cleavage of the C1-C2 bond. The loss of the amino group (-NH₂) would result in a fragment ion at m/z 148. Additionally, the loss of water (H₂O) from the molecular ion, a common fragmentation for alcohols, can occur, though it may be less prominent than the α-cleavages.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of FragmentNotes on Fragmentation
165Molecular Ion[C₁₀H₁₅NO]⁺Corresponds to the molecular weight of the parent compound.
150[M - CH₃]⁺[C₉H₁₂NO]⁺Loss of a methyl group via α-cleavage.
148[M - NH₂]⁺[C₁₀H₁₄O]⁺Loss of the amino group.
107[C₇H₇O]⁺[C₆H₅CHOH]⁺Result of cleavage at the C1-C2 bond.
91Tropylium Ion[C₇H₇]⁺Stable carbocation formed from benzylic cleavage and rearrangement.
77Phenyl Cation[C₆H₅]⁺Loss of the side chain from the phenyl ring.
58Iminium Ion[C₃H₈N]⁺Formed by cleavage of the C1-C2 bond, retaining the nitrogen.

This table is generated based on established fragmentation principles for amino alcohols and related structures.

Advanced Techniques for Enantiomeric Purity and Diastereomeric Ratio Determination

As this compound possesses two chiral centers (at C1 and C2), it can exist as four possible stereoisomers (two pairs of enantiomers). The determination of the enantiomeric purity (or enantiomeric excess, ee) and the diastereomeric ratio (dr) is critical in asymmetric synthesis and pharmaceutical applications. This requires specialized analytical techniques capable of discriminating between stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose carbamates (e.g., Chiralcel® and Chiralpak® columns), are frequently employed for the resolution of chiral amines and amino alcohols. yakhak.org

The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For amino alcohols, normal-phase HPLC is often effective. A typical mobile phase might consist of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). yakhak.org In some cases, derivatization of the amino group with an agent like 1-naphthylisothiocyanate (NITC) can enhance separation and detection. osha.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. Diastereomers have distinct physical properties and, therefore, will exhibit different chemical shifts and/or coupling constants in their NMR spectra. nih.gov By integrating the signals corresponding to specific protons in each diastereomer, their relative ratio can be accurately calculated.

For instance, the protons on the carbon atoms bearing the stereocenters (C1-H and the methyl groups on C2) are particularly sensitive to the molecule's stereochemistry. In a mixture of diastereomers, these protons would likely appear as separate, distinct sets of signals.

To determine the enantiomeric excess of a sample by NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is often used. A CDA, such as Mosher's acid chloride (MTPA-Cl), reacts with the analyte to form a mixture of covalent diastereomers, which can then be distinguished by standard NMR. researchgate.net A CSA forms non-covalent diastereomeric complexes with the enantiomers, causing a separation of their signals in the NMR spectrum.

Table 2: General Methodologies for Stereoisomer Determination of this compound

TechniqueMethodPrincipleTypical Parameters/Reagents
Chiral HPLC Enantiomeric SeparationDifferential interaction with a Chiral Stationary Phase (CSP). osha.govColumn: Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H). yakhak.orgMobile Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. yakhak.org
NMR Spectroscopy Diastereomeric Ratio (dr) DeterminationDiastereomers are chemically distinct and give separate signals in the NMR spectrum.Analysis of ¹H NMR. Integration of non-overlapping signals corresponding to each diastereomer.
NMR Spectroscopy Enantiomeric Excess (ee) DeterminationConversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), leading to distinct NMR signals. researchgate.netCDA: Mosher's acid (MTPA), 2,3-Dinitrophenyl-5-carboxystyrène (DNPCS).

Computational Chemistry and Theoretical Studies on 2 Amino 2 Methyl 1 Phenylpropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For amino alcohols like 2-Amino-2-methyl-1-phenylpropan-1-ol, these calculations reveal a complex electronic distribution arising from the interplay of its functional groups.

Theoretical studies on analogous compounds provide insight into the expected electronic characteristics. For instance, calculations on similar structures often involve determining properties such as ionization potential, electron affinity, and dipole moment. The presence of both an electron-donating amino group and an electron-withdrawing hydroxyl group influences the molecule's electronic landscape.

In a study on the related compound 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), Density Functional Theory (DFT) and Hartree-Fock methods with an aug-cc-pVDZ basis set were used to analyze its structure and electronic properties. nih.gov The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap in such studies is crucial, as it indicates the potential for charge transfer within the molecule. nih.gov For AMPD, the HOMO-LUMO gap analysis revealed that internal charge transfer occurs. nih.gov Similar calculations for this compound would elucidate the influence of the phenyl group on its electronic structure and reactivity.

Table 1: Predicted Electronic Properties for Analogous Amino Alcohols This table presents theoretically calculated electronic properties for compounds structurally related to this compound, illustrating the type of data obtained from quantum chemical calculations.

PropertyPredicted Value (Compound Dependent)Significance
Ionization PotentialVariesEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron AffinityVariesEnergy released upon adding an electron; relates to reduction potential.
Dipole MomentVariesMeasure of molecular polarity; influences solubility and intermolecular forces.
HOMO-LUMO GapVariesRelates to electronic excitation energies and chemical reactivity. nih.gov

Note: Specific values for this compound are not available in the searched literature; this table is illustrative of data from analogous compounds.

Molecular Dynamics Simulations and Conformational Analysis

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their three-dimensional shape or conformation. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. nih.govembopress.org

Research on the closely related neurotransmitters norephedrine (B3415761) and ephedrine (B3423809) using a combination of spectroscopy and ab initio calculations has provided a conclusive identification of their stable conformers in the gas phase. acs.orgnih.gov These studies reveal that the conformational preferences are governed by a delicate balance of intramolecular forces. nih.gov The most significant stabilizing factor is often an intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-N). nih.gov This interaction leads to conformers with an extended side chain being the most stable form. acs.orgnih.gov

For norephedrine, three stable conformers were identified and assigned using molecular beam Fourier transform microwave spectroscopy, with the results aligning with ab initio calculations. nih.gov Similarly, a study on norephedrine and its analogue 2-methylamino-1-phenylethanol (MAPE) found that the most stable conformers were stabilized by an OH→NH2 hydrogen bond. acs.org Given the structural similarity, it is highly probable that this compound also adopts conformations where such an intramolecular hydrogen bond plays a key role in its stability. The additional methyl groups on the C2 carbon would introduce steric constraints that further influence the conformational landscape.

Table 2: Key Stabilizing Interactions in Norephedrine Analogs This interactive table details the intramolecular forces that determine the conformational preferences in molecules analogous to this compound.

Interaction TypeDescriptionConsequence for ConformationReference
Hydrogen Bond An attractive interaction between the hydroxyl hydrogen and the lone pair of the nitrogen atom (O-H···N).Major stabilizing force, favoring extended side-chain dispositions. nih.gov
Steric Hindrance Repulsive forces between bulky groups (e.g., phenyl, methyl groups).Restricts rotation around single bonds, limiting the number of accessible low-energy conformations.N/A
Dipole-Dipole Interactions Electrostatic interactions between polar bonds.Contributes to the relative energy ordering of different conformers.N/A

In Silico Modeling of Biological Interactions and Target Binding

In silico modeling is a powerful tool for predicting how a molecule might interact with biological targets such as enzymes and receptors. nih.gov This approach is crucial in drug discovery and toxicology for identifying potential mechanisms of action and for designing new molecules with desired activities. nih.gov

For this compound, its structural similarity to norephedrine suggests that it may interact with similar biological targets, such as adrenergic receptors. Computational studies on heterocyclic analogues of norephedrine have used methods like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) to study conformations believed to be responsible for physiological activity. nih.gov These studies calculate the distances between key atoms, such as the nitrogen and oxygen, in preferred conformations and compare them to models proposed for receptor binding, such as the alpha-adrenergic receptor model. nih.gov

Docking simulations and molecular dynamics can be used to place the molecule into the binding site of a target protein and evaluate the stability and nature of the interaction. nih.gov For example, studies on phenylethanolamine N-methyltransferase (PNMT), an enzyme that binds substrates similar to this compound, have used structural analysis to understand how inhibitors bind in the catalytic site, recapitulating interactions of both norepinephrine (B1679862) and the cofactor S-adenosyl-l-methionine. nih.gov Such in silico approaches could be applied to this compound to predict its binding affinity and orientation within various biological targets.

Theoretical Prediction of Atmospheric Degradation Pathways and Kinetics (Analogous Research)

While direct studies on the atmospheric fate of this compound are not available, research on analogous compounds provides a strong basis for prediction. The atmospheric degradation of volatile organic compounds is primarily initiated by reactions with oxidants like the hydroxyl radical (·OH). nih.govnih.govwhiterose.ac.uk

A detailed theoretical and experimental study on the OH-initiated degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP), an aliphatic analogue, offers significant insights. nih.govnih.govwhiterose.ac.uk This study used high-level quantum chemistry calculations (M06-2X/aug-cc-pVTZ) and master equation modeling to determine the reaction kinetics and mechanism. nih.govnih.govwhiterose.ac.uk

The theoretical calculations predicted that the reaction proceeds via hydrogen abstraction from different sites on the molecule. nih.govnih.gov Abstraction from the –OH group was found to be negligible under atmospheric conditions. nih.govwhiterose.ac.uk The major reaction pathway was identified as H-abstraction from the –CH2– group, with minor contributions from abstraction at the –NH2 and –CH3 groups. nih.govnih.gov This leads to the formation of specific primary products, with 2-amino-2-methylpropanal (B8471781) predicted to be the major product. nih.govwhiterose.ac.uk

Table 3: Predicted Branching Ratios for the OH-Initiated Degradation of 2-amino-2-methyl-1-propanol (AMP) at 298 K This table shows the theoretically predicted contribution of each reaction pathway for the atmospheric degradation of an aliphatic analogue.

H-Abstraction SitePredicted Contribution (%)Primary ProductsReference
–CH2– Group >70%2-amino-2-methylpropanal nih.govnih.gov
–NH2 Group 5–20%2-methyl-2-(nitroamino)-1-propanol (nitramine), propan-2-imine, 2-iminopropanol nih.govnih.govwhiterose.ac.uk
–CH3 Groups 5–10%Acetonitrile (B52724), Acetaldehyde nih.govnih.gov
–OH Group Negligible- nih.govwhiterose.ac.uk

DFT and Ab Initio Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for investigating reaction mechanisms and characterizing the high-energy transition states that connect reactants to products. These methods allow for the calculation of activation energies, which are critical for understanding reaction rates and pathways.

For reactions involving this compound, such as its synthesis, degradation, or metabolic transformations, DFT studies could map out the entire potential energy surface. For instance, in the atmospheric degradation of the analogue AMP, theoretical calculations identified the pre- and post-reaction complexes and the various saddle points (transition states) for the hydrogen abstraction reactions. whiterose.ac.uk The barrier height for abstraction from the -OH group was calculated to be around 10 kJ mol⁻¹, confirming why this pathway is minor. whiterose.ac.uk

Furthermore, computational studies on transition-state analogue inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT) demonstrate the power of these methods. nih.gov A second-generation transition-state analogue inhibitor for PNMT was designed, synthesized, and characterized, yielding a very low inhibition constant (Ki) of 1.2 nM, highlighting the precision of computational design. nih.gov Similar theoretical approaches could be used to study the enzymatic reactions of this compound, identifying the transition state structures and energies involved in its metabolism. Ab initio molecular dynamics simulations can also provide a microscopic explanation of complex reaction schemes by showing every single reaction step. mdpi.com

Future Perspectives and Emerging Research Directions for 2 Amino 2 Methyl 1 Phenylpropan 1 Ol

Innovations in Asymmetric Synthesis and Catalyst Design

The production of specific stereoisomers of 2-amino-2-methyl-1-phenylpropan-1-ol is crucial for its application in pharmaceuticals. Asymmetric synthesis, which favors the formation of one stereoisomer over another, is a key area of research.

Innovations in this field focus on the development of novel chiral catalysts. For instance, rhodium nanoparticles stabilized by chiral ligands like (S,S)-DIPAMP on a silica (B1680970) support have shown high efficiency in the enantioselective hydrogenation of precursor molecules. researchgate.net These catalysts can achieve high conversion rates and significant enantiomeric excess, which is a measure of the purity of the desired stereoisomer. researchgate.net Research is also exploring the use of chiral amino alcohols, including derivatives of 2-amino-2-phenylethanol, to create new enantioselective catalysts for reactions like asymmetric borane (B79455) reduction of ketones. polyu.edu.hk

Another approach involves biocatalysis, using enzymes to drive stereoselective reactions. For example, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been investigated through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using Raney nickel as a catalyst. researchgate.net

Expanding the Scope of Applications in Drug Discovery and Development

The biological activity of this compound and its derivatives makes them promising candidates for new drug development. Its amino alcohol structure allows it to participate in various chemical reactions, making it a versatile scaffold for creating a diverse range of potential therapeutic agents.

Researchers are exploring the use of this compound and its analogs in the development of treatments for a variety of conditions. For example, derivatives of the related compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), are being investigated for applications in treating diseases ranging from cancer to cystic fibrosis. ptgchemical.com The core structure of these amino alcohols is seen as an ideal starting point for synthesizing novel compounds with therapeutic potential. ptgchemical.com The development of chiral 1,2-amino alcohols is a significant area of focus, as this structural motif is a key component in many drug candidates. researchgate.net

Green Chemistry Principles in this compound Production

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of this compound. A key focus is the use of biocatalysts, such as enzymes and whole-cell systems, to perform reactions under milder and more environmentally friendly conditions. tandfonline.com

For example, the asymmetric bioreduction of a precursor ketone using the biocatalyst Lactobacillus paracasei BD101 has been developed to produce (R)-2-methyl-1-phenylpropan-1-ol with high yields and excellent enantiomeric excess. tandfonline.com This method is considered a "green" alternative to traditional chemical synthesis because it is cheaper, easier to perform, and better for the environment. tandfonline.com Biocatalysis is also being explored for the synthesis of other chiral alcohols and amino acids, with the goal of developing scalable and sustainable manufacturing processes. nih.govnih.gov The use of lyophilized whole cells in microaqueous solvent systems is another innovative approach that allows for higher concentrations of hydrophobic substrates while maintaining stereoselectivity. acs.org

Exploration of Novel Biological Targets and Therapeutic Modalities

Research into the biological activity of this compound is ongoing, with a focus on identifying its molecular targets and understanding its mechanisms of action. It is known that this compound can interact with enzymes and receptors, thereby influencing their activity and modulating signaling pathways related to cell growth and differentiation.

The exploration of novel biological targets is a key aspect of this research. For instance, the related compound cathinone (B1664624) and its synthetic derivatives, which share the phenethylamine (B48288) structure, have been investigated for their psychoactive properties and potential therapeutic applications in conditions like Parkinson's disease and depression. researchgate.net Understanding how these compounds interact with biological systems at a molecular level is crucial for developing new and more effective therapeutic modalities.

Advanced Materials Science Applications and Nanotechnology Integration

The unique chemical properties of amino alcohols like 2-amino-2-methyl-1-propanol are also being explored for applications in materials science and nanotechnology. For example, the related compound 2-amino-2-methyl-1-propanol (AMP) is being investigated for its potential use in creating more sustainable and "greener" plastics. ptgchemical.com

In the realm of nanotechnology, chiral nanoparticles supported on materials like silica are being developed for use as catalysts in asymmetric synthesis. researchgate.net These nanocatalysts offer advantages such as high efficiency and the potential for recycling. The integration of chiral molecules like this compound into advanced materials could lead to the development of new functional materials with unique optical, electronic, or catalytic properties.

Comprehensive Environmental Fate and Impact Assessments

As the use of this compound and related compounds increases, it is crucial to understand their environmental fate and potential ecological impact. Research in this area includes studies on the atmospheric degradation of these compounds. For example, the OH-initiated degradation of 2-amino-2-methyl-1-propanol has been studied to determine its atmospheric lifetime and the products of its degradation. nih.gov

Ecotoxicological studies are also essential to assess the potential harm these compounds may cause to aquatic and terrestrial organisms. Studies on related compounds, such as 2-methyl-1-phenylpropan-2-ol, have been conducted to determine their toxicity to various organisms at different trophic levels. mdpi.comnih.gov These assessments are critical for ensuring the safe and sustainable use of these chemicals. For instance, a study on a polymer containing 2-amino-2-methyl-1-propanol found it was not readily biodegradable, highlighting the importance of understanding the persistence of such compounds in the environment. federalregister.gov

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Amino-2-methyl-1-phenylpropan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with a Mannich reaction using benzaldehyde, nitroethane, and methylamine to form the β-amino alcohol scaffold. Adjust stoichiometry to favor the desired product .
  • Step 2 : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Critical Parameters : Control pH during aqueous workup to prevent decomposition of the amino alcohol. Monitor temperature (<40°C) to avoid racemization if chiral centers are present.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the presence of the phenyl group (aromatic protons at ~7 ppm) and the amino-methyl-propanol backbone. Compare with databases like SDBS .
  • IR : Look for O-H (broad ~3300 cm1^{-1}) and N-H stretches (~1600 cm1^{-1}).
  • Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]+^+ at m/z 180).
  • Data Contradictions : Cross-validate with X-ray crystallography (see Advanced Q5) or HPLC retention time against a reference standard .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties or regioselectivity of this compound in reactions?

  • Methodology :

  • Step 1 : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Step 2 : Simulate reaction pathways (e.g., proton transfer in acid-base reactions) using transition-state theory. Compare computed activation energies with experimental kinetics.
  • Validation : Benchmark against experimental UV-Vis spectra or redox potentials .

Q. What experimental and computational strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) and compare retention times with known standards .
  • Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-simulated electronic transitions to assign absolute configuration.
  • Case Study : If unexpected diastereomers form, re-examine reaction conditions (e.g., solvent polarity, catalyst loading) for unintended equilibration .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

  • Methodology :

  • Step 1 : Grow single crystals via slow evaporation (e.g., in methanol). Collect X-ray diffraction data (Mo-Kα radiation, 100 K).
  • Step 2 : Solve the structure using direct methods in SHELXT and refine with SHELXL. Address disorder in the methyl or phenyl groups using PART commands .
  • Challenges : Hydrogen bonding between -NH2_2 and -OH groups may complicate thermal motion modeling. Use restraints for bond lengths/angles during refinement .

Notes

  • Safety : Handle with gloves under fume hoods; amino alcohols may cause skin irritation .
  • Data Reproducibility : Report solvent purity, humidity, and catalyst batch numbers to address variability .

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-methyl-1-phenylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-2-methyl-1-phenylpropan-1-ol

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